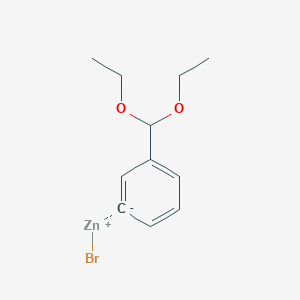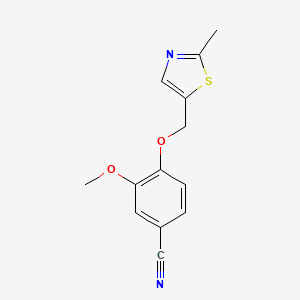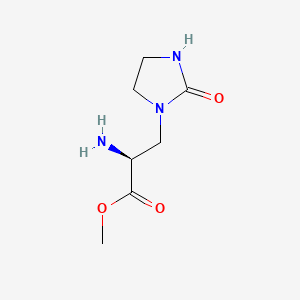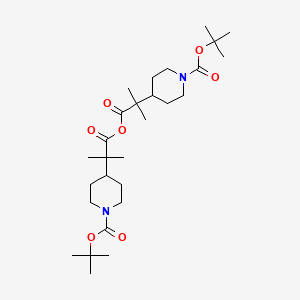
3-(Diethoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethoxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C11H15BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Diethoxymethyl)phenylZinc bromide can be synthesized through the direct insertion of zinc into the corresponding aryl bromide in the presence of lithium chloride. . The reaction is typically carried out in tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure consistency and purity. The use of automated systems for the addition of reagents and the control of reaction parameters is common to achieve high yields and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethoxymethyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including substitution and addition reactions.
Common Reagents and Conditions
Negishi Coupling: Typically involves the use of palladium or nickel catalysts, along with a base such as potassium carbonate.
Substitution Reactions: Can occur with various electrophiles, including alkyl halides and acyl chlorides, under mild conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the electrophile used in the reaction .
Applications De Recherche Scientifique
3-(Diethoxymethyl)phenylZinc bromide has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of new drug candidates and in the modification of existing drugs to improve their efficacy and reduce side effects.
Mécanisme D'action
The mechanism of action of 3-(Diethoxymethyl)phenylZinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophile, forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the final product and regenerate the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxy)phenylZinc bromide
- 3-(Ethoxy)phenylZinc bromide
- 3-(Diethoxymethyl)phenylZinc chloride
Uniqueness
3-(Diethoxymethyl)phenylZinc bromide is unique due to its specific functional group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its diethoxymethyl group provides steric and electronic effects that can influence the outcome of the reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C11H15BrO2Zn |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bromozinc(1+);diethoxymethylbenzene |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-6,8-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SZGFXDINERVNPS-UHFFFAOYSA-M |
SMILES canonique |
CCOC(C1=CC=C[C-]=C1)OCC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)



![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)



![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
